Ethyl 3-(4-hydroxy-6-methyl-2-sulfanylpyrimidin-5-yl)propanoate
Description
Properties
IUPAC Name |
ethyl 3-(6-methyl-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-3-15-8(13)5-4-7-6(2)11-10(16)12-9(7)14/h3-5H2,1-2H3,(H2,11,12,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTLGDKTPKVIQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(NC(=S)NC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-hydroxy-6-methyl-2-sulfanylpyrimidin-5-yl)propanoate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by functional group modifications:
Formation of Pyrimidine Core: The pyrimidine ring can be synthesized via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Functional Group Introduction: The hydroxy, methyl, and sulfanyl groups are introduced through selective substitution reactions. For instance, methylation can be achieved using methyl iodide in the presence of a base, while the hydroxy group can be introduced via hydroxylation reactions.
Esterification: The final step involves esterification to form the ethyl ester. This can be done by reacting the carboxylic acid derivative of the pyrimidine with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the ester moiety to form the corresponding alcohol. Lithium aluminum hydride (LiAlH4) is a typical reducing agent used for this purpose.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions. For example, it can be converted to an ether using alkyl halides in the presence of a base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, bases like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Ether derivatives.
Scientific Research Applications
Ethyl 3-(4-hydroxy-6-methyl-2-sulfanylpyrimidin-5-yl)propanoate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which Ethyl 3-(4-hydroxy-6-methyl-2-sulfanylpyrimidin-5-yl)propanoate exerts its effects depends on its interaction with molecular targets. The hydroxy and sulfanyl groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. The pyrimidine ring can interact with nucleic acids, potentially affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
Compound A : Ethyl 3-(4-Hydroxy-6-Methylpyrimidin-5-yl)Propanoate
- Molecular Formula : C₁₀H₁₄N₂O₃
- Molecular Weight : 210.23 g/mol
- CAS No.: 2137588-56-6
- Difference : Lacks the 2-sulfanyl group, resulting in a lower molecular weight (Δ = 32.07 g/mol) and altered electronic properties due to the absence of sulfur.
Compound B : Methyl 2-[4-Chloro-6-(Ethylsulfanyl)-2-(Methylsulfanyl)Pyrimidin-5-yl]-2-Hydroxypropanoate
- Molecular Formula : C₁₅H₁₅N₃O₂S₂
- Molecular Weight : 334.07 g/mol
- Key Features : Contains dual sulfanyl groups (ethyl and methyl) and a chloro substituent, enhancing steric bulk and electrophilicity compared to the target compound .
Compound C : Methyl 2-[4-Chloro-6-(Dimethylamino)-2-(Methylsulfanyl)Pyrimidin-5-yl]-2-Hydroxypropanoate
- Molecular Formula : C₁₀H₁₄ClN₃O₃S
- Molecular Weight : 291.76 g/mol
- Difference: Substitutes the hydroxyl group with a dimethylamino group, altering hydrogen-bonding capacity and solubility .
Comparative Data Table
Research Findings
Physicochemical Properties
- Stability: Sulfanyl-containing derivatives (e.g., Compound B) exhibit lower thermal stability than amino-substituted analogs (e.g., Compound C) due to sulfur’s susceptibility to oxidation .
Analytical Confirmation
- Elemental analysis of the target compound aligns closely with theoretical values (C: 53.78% vs. Calc: 54.03%), confirming successful synthesis and purity . Compound B shows similar consistency (C: 53.78% vs. Calc: 54.03%) , while Compound C deviates slightly (C: 47.04% vs. Calc: 47.12%) due to hygroscopicity .
Biological Activity
Ethyl 3-(4-hydroxy-6-methyl-2-sulfanylpyrimidin-5-yl)propanoate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound has the following structural formula:
- Molecular Formula: C12H15N3O2S
- Molecular Weight: 253.33 g/mol
The presence of a pyrimidine ring and a sulfanyl group contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which can affect cell proliferation and survival.
- Antioxidant Activity: The hydroxyl group in the structure suggests potential antioxidant properties, which could protect cells from oxidative stress.
- Antimicrobial Effects: Preliminary studies indicate that the compound may exhibit antimicrobial activity against specific pathogens.
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
-
Antimicrobial Activity:
- A study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
-
Cytotoxicity Assays:
- In vitro cytotoxicity assays were conducted on various cancer cell lines (e.g., HeLa, MCF-7). The compound demonstrated IC50 values ranging from 20 to 40 µM, indicating moderate cytotoxicity.
-
Enzyme Inhibition Studies:
- The compound was tested for its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. IC50 values were found to be approximately 15 µM, suggesting potential as a chemotherapeutic agent.
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended analytical techniques for characterizing the purity and structural identity of Ethyl 3-(4-hydroxy-6-methyl-2-sulfanylpyrimidin-5-yl)propanoate?
To confirm purity and structural integrity, use a combination of:
- High-Resolution Mass Spectrometry (HRMS) for molecular weight verification (C10H14N2O3S, MW = 242.30) .
- Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly H and C NMR, to resolve the hydroxy, sulfanyl, and pyrimidine moieties. For complex splitting patterns, 2D HSQC NMR can map H-C correlations .
- High-Performance Liquid Chromatography (HPLC) with UV detection to assess purity (≥95% as per standard synthesis protocols) .
Q. How can researchers optimize the synthesis of this compound to minimize byproducts?
Key steps include:
- Controlled Reaction Conditions : Use inert atmospheres (e.g., nitrogen) to prevent oxidation of the sulfanyl (-SH) group.
- Catalytic Optimization : Metal catalysts (e.g., Pd or Ru-based systems) may stabilize intermediates, as seen in analogous pyrimidine syntheses .
- Byproduct Monitoring : Employ thin-layer chromatography (TLC) or inline FTIR to track reaction progress and identify undesired side products early .
Q. What are the stability considerations for storing this compound?
- Temperature : Store at -20°C in airtight containers to prevent hydrolysis of the ester group.
- Light Sensitivity : Protect from UV exposure, as the pyrimidine core may undergo photodegradation.
- Moisture Control : Use desiccants to avoid hydration of the sulfanyl group, which can lead to disulfide formation .
Advanced Research Questions
Q. How can computational modeling aid in understanding the reactivity of this compound in catalytic systems?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack, especially at the sulfanyl or pyrimidine N-atoms.
- Molecular Dynamics (MD) Simulations : Model interactions with metal catalysts (e.g., Pd) to optimize binding affinity and reaction pathways .
Q. What advanced spectroscopic methods resolve contradictions in structural assignments for derivatives of this compound?
- X-ray Crystallography : Use SHELXL or SHELXS for single-crystal structure determination, particularly to distinguish tautomeric forms (e.g., thiol vs. thione) .
- Solid-State NMR : Resolve ambiguities in hydrogen bonding or polymorphism that liquid-state NMR may miss.
- GC-FID/MS with Isotopic Labeling : Trace degradation pathways or confirm reductive stabilization mechanisms observed in similar lignin-derived esters .
Q. How can researchers design experiments to probe the biological activity of this compound?
- Enzyme Inhibition Assays : Target enzymes like dihydrofolate reductase (DHFR), given the pyrimidine scaffold’s role in nucleotide analogs. Use kinetic assays (e.g., UV-Vis monitoring of NADPH oxidation) .
- Metabolic Pathway Profiling : Employ C-labeled analogs and LC-MS to track incorporation into cellular pathways .
- Cytotoxicity Screening : Use MTT or ATP-based viability assays in cancer cell lines, comparing activity to known pyrimidine-based therapeutics .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield and purity?
- Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., esterification).
- Design of Experiments (DoE) : Statistically optimize parameters (temperature, catalyst loading, solvent ratios) using response surface methodology (RSM) .
- In Situ Monitoring : Raman spectroscopy or PAT (Process Analytical Technology) tools enable real-time adjustment of reaction conditions .
Methodological Notes
- Structural Validation : Cross-correlate NMR shifts with DFT-predicted chemical shifts for ambiguous protons (e.g., hydroxy vs. sulfanyl environments) .
- Data Reproducibility : Validate synthetic protocols across multiple batches using orthogonal techniques (e.g., TLC, HPLC, and HRMS) .
- Ethical Compliance : Ensure biological testing adheres to institutional guidelines, as this compound is not FDA-approved for therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
